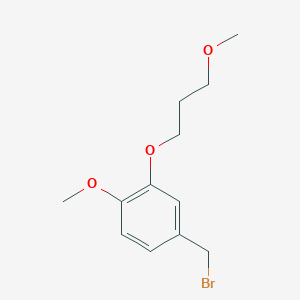
4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene
Descripción general
Descripción
The compound "4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene" is a brominated methoxybenzene derivative. While the specific compound is not directly studied in the provided papers, related brominated aromatic compounds and their reactions, synthesis, and structural analysis have been discussed extensively. These studies provide insights into the behavior of brominated aromatic compounds, which can be extrapolated to understand the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of brominated aromatic compounds often involves the use of readily available precursors and can be achieved through various synthetic pathways. For instance, the synthesis of N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines was performed using common synthetic pathways from available materials . Similarly, the total synthesis of a complex brominated natural product was accomplished starting from a bromo-dimethoxyphenyl methanol . These examples suggest that the synthesis of "4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene" could potentially be achieved through analogous methods, utilizing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of brominated benzene derivatives has been analyzed using X-ray crystallography, revealing various interactions such as C–H···Br, C–Br···Br, and C–Br···π . These interactions are crucial in determining the packing motifs and the overall stability of the crystal structure. The presence of bromomethyl groups can significantly influence the molecular conformation and intermolecular interactions, which are essential for understanding the physical properties and reactivity of the compound.
Chemical Reactions Analysis
Brominated aromatic compounds participate in a variety of chemical reactions. For example, the electrochemical bromination of 4-methoxy toluene leads to the formation of brominated products through both nuclear and side-chain bromination . Nucleophilic substitution reactions are also common, as seen with bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole, which reacts with nucleophiles to yield various substituted derivatives . These studies indicate that "4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene" could undergo similar reactions, such as nucleophilic substitutions or further bromination under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be deduced from their molecular structure and reactivity. The study of 4-bromo-3-(methoxymethoxy) benzoic acid using DFT calculations provided insights into its reactivity descriptors, vibrational properties, and non-linear optical properties . The crystal structures of related compounds have been compared, highlighting the role of hydrogen bonding and Br···O or π–π interactions in the formation of two-dimensional architectures . These findings suggest that "4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene" would exhibit specific physical properties such as solubility, melting point, and potentially useful optical properties, which could be explored further through experimental and theoretical studies.
Aplicaciones Científicas De Investigación
Building Blocks for Molecular Wires
Aryl bromides like 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene are recognized as valuable building blocks for molecular wires. They are used as precursors for oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires through efficient synthetic transformations, playing a crucial role in developing molecular electronics (Stuhr-Hansen et al., 2005).
Applications in Synthetic Chemistry
Synthesis of Biologically Active Compounds
The compound has been utilized in the synthesis of biologically significant compounds. For instance, its derivatives are involved in the total synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, a natural product with notable biological activities. This synthesis process highlights the compound's potential as a versatile intermediate in creating biologically active molecules (Akbaba et al., 2010).
In Stereoselective Synthesis
The compound is also involved in the stereocontrolled synthesis of estrogen derivatives with significant antiproliferative activities. This application underlines its importance in creating therapeutically valuable structures, especially in the context of antiproliferative agents for cancer treatment (Kiss et al., 2019).
Applications in Material Science
Synthesis of Polymer and Material Precursors
The compound and its derivatives are utilized in the synthesis of various materials. For example, its brominated derivatives are key intermediates in the preparation of N-allyl-4-piperidyl Benzamide Derivatives, indicating its role in synthesizing complex molecules for material sciences (Cheng De-ju, 2014).
In Electrochemical Applications
It also finds application in electrochemical methods, where its brominated derivatives are used in the synthesis of specific compounds through electrochemical bromination. This process underscores its potential in electrochemistry and material synthesis (Kulangiappar et al., 2014).
Safety And Hazards
The safety data sheet for a similar compound, Methyl 4-(bromomethyl)benzoate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is recommended to use personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves when handling such compounds .
Propiedades
IUPAC Name |
4-(bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrO3/c1-14-6-3-7-16-12-8-10(9-13)4-5-11(12)15-2/h4-5,8H,3,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFGFFCEZXPGLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=CC(=C1)CBr)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60468586 | |
| Record name | 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene | |
CAS RN |
172900-73-1 | |
| Record name | 4-(Bromomethyl)-1-methoxy-2-(3-methoxypropoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60468586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

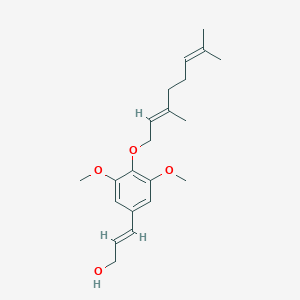
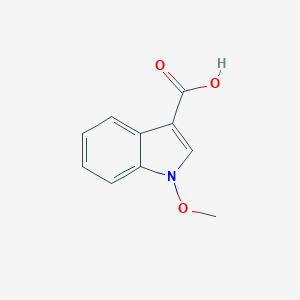
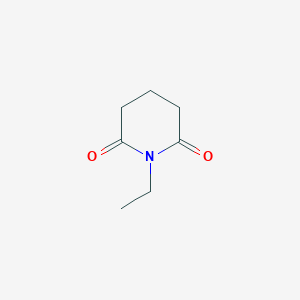
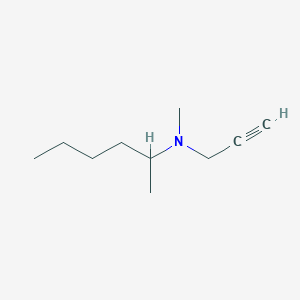
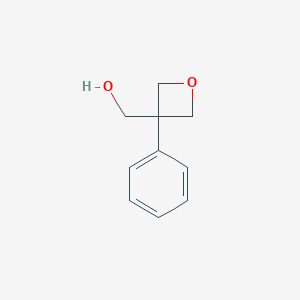
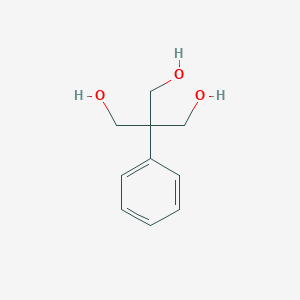
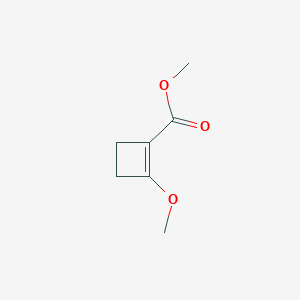
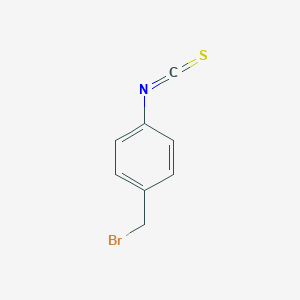
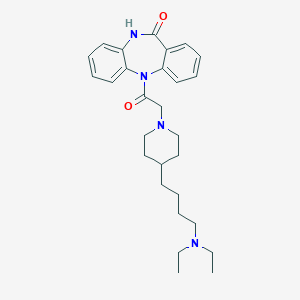
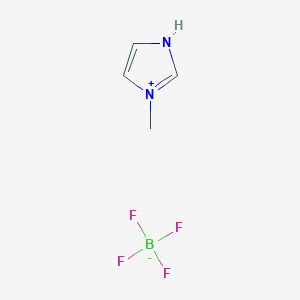
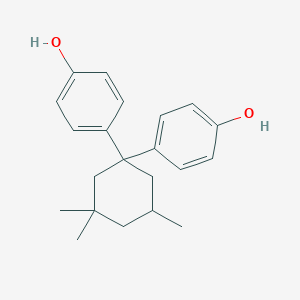
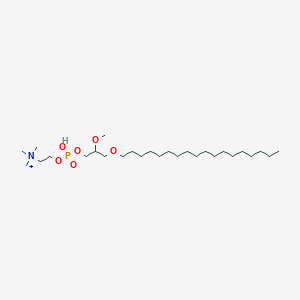
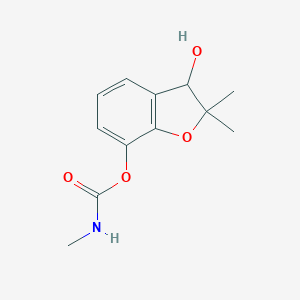
![benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-5-oxooxolan-2-yl]pentyl]carbamate](/img/structure/B132540.png)